molecular formula C11H22ClNO2 B12955814 tert-Butyl (6-chlorohexyl)carbamate

tert-Butyl (6-chlorohexyl)carbamate

Cat. No.: B12955814
M. Wt: 235.75 g/mol
InChI Key: FGEJNYYOGISVFR-UHFFFAOYSA-N
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Description

tert-Butyl (6-chlorohexyl)carbamate is a carbamate-protected amine compound characterized by a six-carbon aliphatic chain bearing a chloro substituent at the terminal position and a tert-butoxycarbonyl (Boc) protecting group. This structural motif renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications where controlled amine deprotection is critical. The Boc group enhances stability during synthetic processes, while the chlorohexyl chain provides a reactive site for further functionalization, such as nucleophilic substitutions or cross-coupling reactions .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H22ClNO2

Molecular Weight

235.75 g/mol

IUPAC Name

tert-butyl N-(6-chlorohexyl)carbamate

InChI

InChI=1S/C11H22ClNO2/c1-11(2,3)15-10(14)13-9-7-5-4-6-8-12/h4-9H2,1-3H3,(H,13,14)

InChI Key

FGEJNYYOGISVFR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (6-chlorohexyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl chloroformate with 6-chlorohexylamine. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group.

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (6-chlorohexyl)carbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the 6-chlorohexyl chain can be substituted with other nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products include substituted carbamates with different functional groups replacing the chlorine atom.

    Hydrolysis: The major products are 6-chlorohexylamine and carbon dioxide.

    Oxidation and Reduction: Depending on the specific reaction, products may include oxidized or reduced derivatives of the original compound.

Scientific Research Applications

tert-Butyl (6-chlorohexyl)carbamate has a wide range of applications in scientific research, including:

    Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

    Biology: Employed in the synthesis of bioactive molecules and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-Butyl (6-chlorohexyl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be selectively removed under specific conditions, allowing for the controlled release of the amine functionality. This property is particularly useful in peptide synthesis, where the selective protection and deprotection of amine groups are crucial for the stepwise assembly of peptides.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical similarities and differences between tert-Butyl (6-chlorohexyl)carbamate and related compounds:

Compound Name Key Structural Features Synthesis Method Key Properties/Applications References
This compound Aliphatic C6 chain, terminal Cl, Boc group Alkylation of hexylamine with Boc-Cl Intermediate for drug synthesis; Cl site for SN2 reactions
tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate Hexyl chain with fluorophenyl-ureido group Multi-step synthesis involving ureido coupling Potential bioactive molecule; crystallographic stability noted
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate Cyclohexyl core, pyrimidinyl substituents Stereoselective amination and protection Antiviral/anticancer drug intermediate
tert-Butyl (6-aminopyridin-2-yl)methylcarbamate Pyridinyl ring, amino group Pd-catalyzed coupling of chloropyridinyl Ligand for metal catalysts; API precursor
tert-Butyl N-[cis-3-hydroxycyclopentyl]carbamate Cyclopentyl ring, hydroxyl group Hydroxylation of cyclopentylamine Chiral building block for peptidomimetics

Biological Activity

tert-Butyl (6-chlorohexyl)carbamate is an organic compound characterized by the presence of a tert-butyl carbamate group linked to a hexyl chain with a chlorine atom at the sixth position. Its molecular formula is C_{11}H_{22}ClN_{O}_2. This compound serves as an important intermediate in organic synthesis, particularly in the development of biologically active molecules and pharmaceuticals. The unique structure of this compound allows it to participate in various chemical reactions, making it a valuable building block in medicinal chemistry.

  • Lipophilicity and Bioavailability : The chloroalkyl group may improve the compound's ability to permeate biological membranes, enhancing its interaction with cellular targets.
  • Reactivity with Nucleophiles : As an intermediate, this compound can participate in substitution reactions with various nucleophiles, potentially leading to derivatives with enhanced biological activity.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaKey Features
tert-Butyl carbamateC_5H_{11}N_{O}_2Widely used as a protecting group in organic synthesis.
tert-Butyl (6-bromohexyl)carbamateC_{11}H_{22}BrN_{O}_2Contains bromine; utilized similarly in organic synthesis.
tert-Butyl N-(6-hydroxyhexyl)carbamateC_{11}H_{23}N_{O}_3Hydroxyl group allows for further functionalization.

Synthesis and Evaluation

Research indicates that the synthesis of this compound typically involves multi-step processes that allow for controlled production and purification, which are essential for obtaining high-purity products suitable for research and industrial applications .

In studies evaluating related compounds, several derivatives have shown promising anti-inflammatory activities. For instance, derivatives of tert-butyl 2-(substituted benzamido)phenylcarbamate were tested using the carrageenan-induced rat paw edema model, revealing significant anti-inflammatory effects . Although not directly tested on this compound, these findings suggest that carbamate derivatives can possess notable biological activities.

Pharmacological Implications

The potential pharmacological implications of this compound are underscored by its role as an intermediate in synthesizing compounds aimed at targeting specific biological pathways. Its application in bioconjugation strategies highlights its usefulness in developing targeted drug delivery systems .

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